molecular formula C16H14O6S2 B12660095 3,3'-Dithiobis(6-methoxybenzoic) acid CAS No. 71993-03-8

3,3'-Dithiobis(6-methoxybenzoic) acid

Cat. No.: B12660095
CAS No.: 71993-03-8
M. Wt: 366.4 g/mol
InChI Key: VETLTXHFIRMUFL-UHFFFAOYSA-N
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Description

3,3’-Dithiobis(6-methoxybenzoic) acid is a chemical compound with the molecular formula C16H14O6S2 and a molecular weight of 366.41 g/mol It is characterized by the presence of two methoxybenzoic acid moieties linked by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dithiobis(6-methoxybenzoic) acid typically involves the reaction of 3-methoxybenzoic acid derivatives with sulfur-containing reagents. One common method includes the oxidation of 3-methoxythiophenol in the presence of an oxidizing agent such as hydrogen peroxide or iodine . The reaction conditions often require a controlled temperature and pH to ensure the formation of the disulfide bond without over-oxidation.

Industrial Production Methods

Industrial production of 3,3’-Dithiobis(6-methoxybenzoic) acid may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3,3’-Dithiobis(6-methoxybenzoic) acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-Dithiobis(6-methoxybenzoic) acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-Dithiobis(6-methoxybenzoic) acid involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial in biological systems, where disulfide bonds play a role in protein folding and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and interactions in various scientific contexts .

Properties

CAS No.

71993-03-8

Molecular Formula

C16H14O6S2

Molecular Weight

366.4 g/mol

IUPAC Name

5-[(3-carboxy-4-methoxyphenyl)disulfanyl]-2-methoxybenzoic acid

InChI

InChI=1S/C16H14O6S2/c1-21-13-5-3-9(7-11(13)15(17)18)23-24-10-4-6-14(22-2)12(8-10)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20)

InChI Key

VETLTXHFIRMUFL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)SSC2=CC(=C(C=C2)OC)C(=O)O)C(=O)O

Origin of Product

United States

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